Alanine, 3-azido-, tert-butyl ester, DL-

Mutagenicity Structure-Activity Relationship Azidoalanine

SPPS of branched or cyclic peptides is often plagued by premature deprotection and side reactions. This bifunctional building block solves that with its orthogonal protecting group strategy. Key advantages: (1) Acid-labile tert-butyl ester is stable to piperidine (Fmoc removal) but cleaved cleanly with TFA, enabling selective carboxyl exposure for lactam formation. (2) β-Azide side chain serves as a bioorthogonal handle for CuAAC/SPAAC conjugation of dyes, biotin, PEG, or cytotoxic payloads with >95% efficiency. (3) Free α-amine is essential for biological activity, making this derivative a validated comparator in azide mutagenicity studies. Standard purity ≥95%, available from milligram to gram quantities with reliable global delivery.

Molecular Formula C7H14N4O2
Molecular Weight 186.21 g/mol
CAS No. 108283-47-2
Cat. No. B009496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanine, 3-azido-, tert-butyl ester, DL-
CAS108283-47-2
SynonymsAZIDOALANINE,TERT-BUTYLESTER
Molecular FormulaC7H14N4O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CN=[N+]=[N-])N
InChIInChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)5(8)4-10-11-9/h5H,4,8H2,1-3H3/t5-/m0/s1
InChIKeyIODQEOZOWBWACX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alanine, 3-azido-, tert-butyl ester, DL- Overview


Alanine, 3-azido-, tert-butyl ester, DL- (CAS 108283-47-2) is a bifunctional amino acid derivative featuring an α-amino group, a β-azido side chain, and a tert-butyl ester protecting group at the carboxyl terminus. With a molecular formula of C₇H₁₄N₄O₂ and a molecular weight of 186.21 g/mol, this compound serves as a key building block in peptide synthesis, bioorthogonal conjugation, and chemical biology applications. The tert-butyl ester provides acid-labile protection, enabling orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS), while the azide moiety permits subsequent functionalization via copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [1].

SPPS Orthogonal Protection Acid-labile tert-butyl ester supports Fmoc/tBu strategy without side reactions.
Bioorthogonal Conjugation β-azido handle enables CuAAC or SPAAC for site-specific peptide labeling.
Mutagenicity SAR Comparator Free α-amine and azide provide reference point for structure-activity studies.

Why Alanine, 3-azido-, tert-butyl ester, DL- Is Irreplaceable


Direct substitution of Alanine, 3-azido-, tert-butyl ester, DL- with other azidoalanine derivatives is precluded by fundamental differences in protecting group chemistry and biological activity. The tert-butyl ester group imparts acid-lability, enabling selective deprotection under mild conditions (e.g., trifluoroacetic acid) while maintaining stability under basic conditions and hydrogenolysis [1]. In contrast, methyl or ethyl esters resist acid cleavage but are susceptible to saponification, leading to side reactions during peptide elongation [2]. Furthermore, mutagenicity studies reveal that the free α-amino group is essential for biological activity: derivatives lacking this group (e.g., azidopropionic acid) exhibit mutagenic potencies that are orders of magnitude lower than the target compound [3]. Thus, the precise combination of the tert-butyl ester, free amine, and β-azido moiety defines a reactivity and stability profile that is not replicated by any single analog.

Protecting group

Methyl or ethyl esters resist acid cleavage and may saponify during peptide elongation; the tert-butyl ester enables orthogonal Fmoc SPPS.

Free amine

Derivatives lacking the free α-amino group show drastically lower mutagenic response; amino-blocked analogs may not replicate SAR endpoints.

Purity

Lower-grade azidoalanine esters risk side reactions in coupling and click steps; research-grade purity supports reproducible conjugation.

Evidence: Alanine, 3-azido-, tert-butyl ester, DL- vs Analogs


Mutagenic Potency Driven by Free α-Amino Group

In a direct comparative study using Salmonella typhimurium (Ames test), azidoalanine tert-butyl ester exhibited mutagenic potency comparable to that of sodium azide and unesterified azidoalanine. In stark contrast, derivatives lacking the free α-amino group—azidopropionic acid and amino-blocked azidoalanine—were 'orders of magnitude' less active, demonstrating the essential role of the primary amine for biological activity [1].

Mutagenic potency
Head-to-head
Orders of magnitude higher vs amino-blocked analogs
Reported mutagenicity endpoint context
Ames test (S. typhimurium); free amine essential
Mutagenicity Structure-Activity Relationship Azidoalanine

Acid-Labile tert-Butyl Ester Deprotection Selectivity

The tert-butyl ester of Alanine, 3-azido-, tert-butyl ester, DL- can be selectively cleaved under mild acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane for 30 minutes), while remaining stable under the basic conditions (e.g., piperidine for Fmoc removal) and hydrogenolysis (Pd/C, H₂) that are typical in solid-phase peptide synthesis (SPPS). In contrast, methyl and ethyl esters are largely resistant to acidolysis but are susceptible to saponification and racemization during basic treatments, whereas benzyl esters are removed by hydrogenolysis but not by acid [1].

Deprotection selectivity
Class-level
Acid-labile, base/hydrogenolysis stable
Supports orthogonal deprotection strategy
Standard SPPS conditions; methyl/benzyl esters differ
Peptide Synthesis Protecting Groups Acid Lability

Azide Handle for Bioorthogonal Conjugation

The β-azido group of Alanine, 3-azido-, tert-butyl ester, DL- serves as a highly efficient handle for copper-catalyzed alkyne-azide cycloaddition (CuAAC), achieving >95% conjugation yields under standard conditions (1:1 alkyne:azide ratio, CuSO₄/sodium ascorbate, H₂O/t-BuOH, 25°C, 2 h). While this property is shared by other aliphatic azides, the compound's amino acid scaffold uniquely positions it for incorporation into peptides and proteins, where it can be used to introduce fluorescent dyes, affinity tags, or polyethylene glycol (PEG) moieties without disrupting the peptide backbone [1].

Click efficiency
Class-level
>95% CuAAC yield
Supports bioorthogonal labeling workflows
Amino acid scaffold enables site-specific incorporation
Click Chemistry Bioconjugation Bioorthogonal Chemistry

High Purity Specification for Research Use

Commercial suppliers of Alanine, 3-azido-, tert-butyl ester, DL- typically provide this compound with a purity of ≥95% as determined by HPLC [1]. This high purity minimizes the risk of side reactions caused by impurities during peptide coupling and click chemistry steps. While no direct comparator data is available for this specific compound, the ≥95% purity threshold is a benchmark for research-grade amino acid derivatives, ensuring reproducible performance in demanding synthetic applications.

Purity specification
Data to verify
≥95% by HPLC
Meets research-grade purity benchmark
Vendor-reported; verify for sensitive applications
Purity Specification Quality Control Peptide Synthesis

Applications of Alanine, 3-azido-, tert-butyl ester, DL-


SPPS of Branched and Cyclic Peptides

Alanine, 3-azido-, tert-butyl ester, DL- is ideally suited for the SPPS of peptides containing acid-labile side-chain protecting groups (e.g., Boc, tBu) alongside base-labile Fmoc groups. The tert-butyl ester is stable to the piperidine used for Fmoc removal but is quantitatively cleaved at the end of the synthesis with TFA [1]. This orthogonal stability prevents premature deprotection and minimizes side reactions, enabling the construction of complex branched and cyclic peptides where selective carboxyl group exposure is required for lactam or lactone formation.

Bioorthogonal Peptide and Protein Labeling

The β-azido group of this compound serves as a highly efficient bioorthogonal handle for copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). By incorporating this amino acid into a peptide sequence, researchers can subsequently conjugate fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic payloads with >95% efficiency under mild conditions [1]. This approach is widely used for generating molecular probes, antibody-drug conjugates, and imaging agents.

SAR Studies of Azidoalanine Mutagenicity

For researchers investigating the mechanism of azide mutagenicity, Alanine, 3-azido-, tert-butyl ester, DL- provides a critical comparator to azidoalanine, azidopropionic acid, and amino-blocked derivatives. The direct comparative mutagenicity data [1] demonstrate that the free α-amino group is essential for high mutagenic potency, while the tert-butyl ester group does not significantly alter activity. This compound thus serves as a valuable tool for dissecting the structural requirements for biological activity in bacterial mutagenesis assays.

Application
Selection Property
Validation Focus
SPPS of branched/cyclic peptides
Acid-labile tert-butyl ester orthogonal to Fmoc
Selective deprotection without side reactions
Bioorthogonal peptide labeling
Efficient β-azido click handle
Conjugation efficiency and site specificity
Azidoalanine SAR studies
Comparator with free α-amine and tert-butyl ester
Mutagenic endpoint in bacterial reverse mutation assay

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